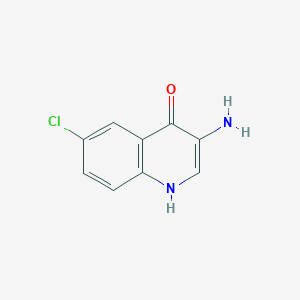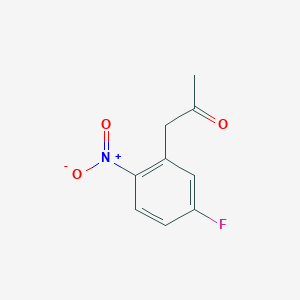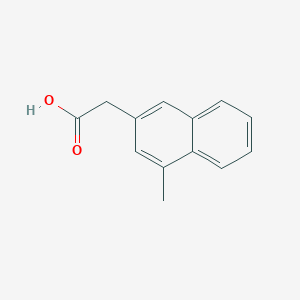
8-(Chloromethyl)-1H-purine-2,6(3H,9H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(Chloromethyl)-1H-purine-2,6(3H,9H)-dione is a chemical compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This compound is characterized by the presence of a chloromethyl group attached to the purine ring, which can significantly influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Chloromethyl)-1H-purine-2,6(3H,9H)-dione typically involves the chloromethylation of a purine derivative. One common method is the reaction of 8-hydroxymethylpurine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
8-Hydroxymethylpurine+SOCl2→this compound+HCl+SO2
This reaction requires careful control of temperature and reaction time to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, can further enhance the quality and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
8-(Chloromethyl)-1H-purine-2,6(3H,9H)-dione can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Nucleophilic Substitution: Products include azidomethylpurine, thiocyanatomethylpurine, and alkoxymethylpurine.
Oxidation: Products include formylpurine and carboxypurine.
Reduction: The major product is methylpurine.
Aplicaciones Científicas De Investigación
8-(Chloromethyl)-1H-purine-2,6(3H,9H)-dione has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex purine derivatives and nucleoside analogs.
Biology: The compound is used in studies of enzyme mechanisms and as a probe for investigating nucleic acid interactions.
Industry: The compound is utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 8-(Chloromethyl)-1H-purine-2,6(3H,9H)-dione involves its interaction with nucleophilic sites in biological molecules. The chloromethyl group can form covalent bonds with nucleophilic amino acids in proteins or nucleotides in DNA and RNA, leading to the inhibition of enzymatic activity or disruption of nucleic acid function. This property makes it a valuable tool in biochemical research and drug development.
Comparación Con Compuestos Similares
Similar Compounds
- 8-Methyl-1H-purine-2,6(3H,9H)-dione
- 8-Bromomethyl-1H-purine-2,6(3H,9H)-dione
- 8-Hydroxymethyl-1H-purine-2,6(3H,9H)-dione
Uniqueness
8-(Chloromethyl)-1H-purine-2,6(3H,9H)-dione is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to its analogs. The chloromethyl group is more reactive towards nucleophiles than the methyl or hydroxymethyl groups, making it a versatile intermediate in organic synthesis and a potent biochemical tool.
Propiedades
Fórmula molecular |
C6H5ClN4O2 |
|---|---|
Peso molecular |
200.58 g/mol |
Nombre IUPAC |
8-(chloromethyl)-3,7-dihydropurine-2,6-dione |
InChI |
InChI=1S/C6H5ClN4O2/c7-1-2-8-3-4(9-2)10-6(13)11-5(3)12/h1H2,(H3,8,9,10,11,12,13) |
Clave InChI |
VCGYRTKLCVLRBP-UHFFFAOYSA-N |
SMILES canónico |
C(C1=NC2=C(N1)C(=O)NC(=O)N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-Aminopyrido[2,3-d]pyrimidin-4(3H)-one hydrochloride](/img/structure/B11901069.png)



![3-Amino-2-({pyrrolo[2,1-f][1,2,4]triazin-5-yl}methyl)propanenitrile](/img/structure/B11901082.png)
![1-Ethyl-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoline](/img/structure/B11901089.png)

